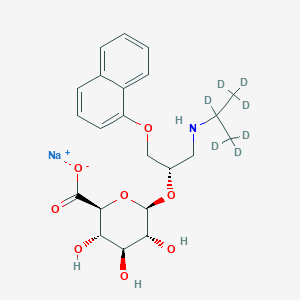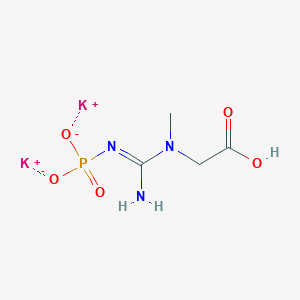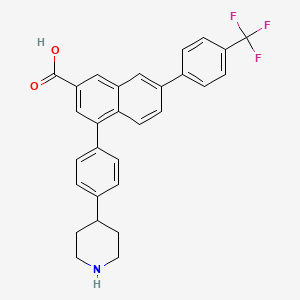
4-((Piperindin-4-yl)-phenyl)-(7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PPTN involves multiple steps, starting with the preparation of the core naphthalene structure, followed by the introduction of the piperidinyl and trifluoromethylphenyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of PPTN follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
PPTN undergoes various chemical reactions, including:
Oxidation: PPTN can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on PPTN.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
PPTN is widely used in scientific research due to its selective antagonism of the P2Y14 receptor. Its applications include:
Chemistry: PPTN is used as a probe to study purinergic signaling pathways.
Biology: It helps in understanding the role of P2Y14 receptors in various biological processes.
Medicine: PPTN is investigated for its potential therapeutic effects in inflammatory and immune-related disorders.
Industry: It is used in the development of new drugs targeting the P2Y14 receptor
作用機序
PPTN exerts its effects by selectively binding to and antagonizing the P2Y14 receptor. This receptor is involved in various cellular processes, including chemotaxis and immune responses. By blocking the receptor, PPTN inhibits the downstream signaling pathways, leading to reduced inflammation and immune modulation .
類似化合物との比較
Similar Compounds
Uridine-5’-diphosphate disodium salt: A selective agonist of the P2Y6 receptor.
Diquafosol tetrasodium: A P2Y2 receptor agonist used in the treatment of dry eye disease.
Clopidogrel hydrogen sulfate: A P2Y12 receptor antagonist used as an antiplatelet agent
Uniqueness
PPTN is unique due to its high selectivity and affinity for the P2Y14 receptor, with minimal activity at other P2Y receptors. This selectivity makes it a valuable tool for studying the specific functions of the P2Y14 receptor and developing targeted therapies .
特性
分子式 |
C29H24F3NO2 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C29H24F3NO2/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20/h1-10,15-17,20,33H,11-14H2,(H,34,35) |
InChIキー |
FOECKIWHCOYYFL-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


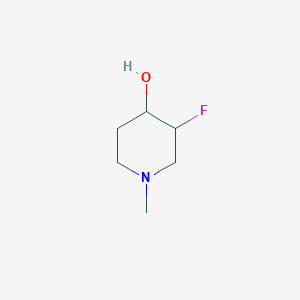
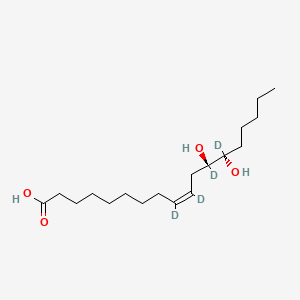
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
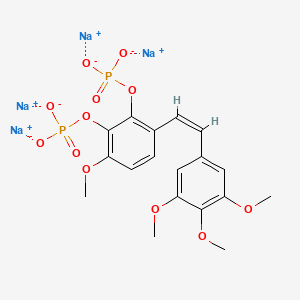
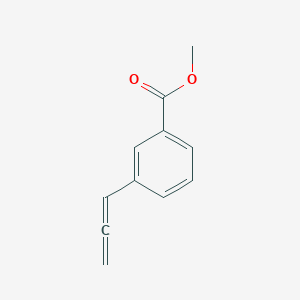
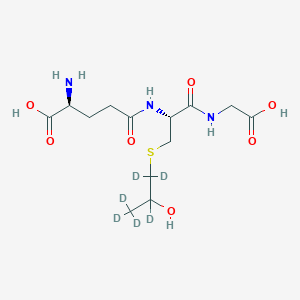
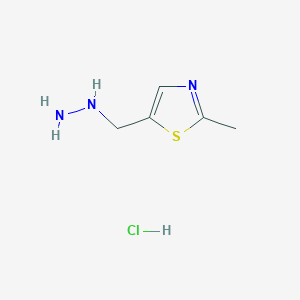

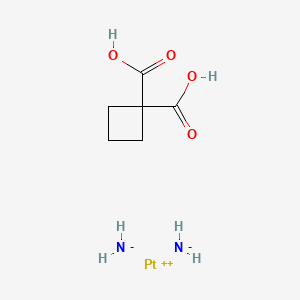
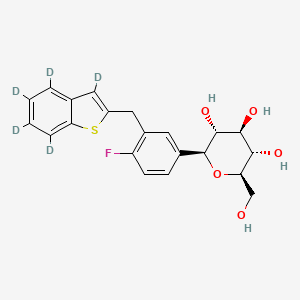
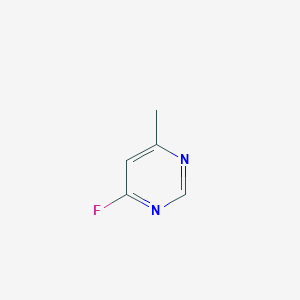
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
